2-(3-Chloro-2-methoxyphenyl)ethanamine
Description
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
2-(3-chloro-2-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H12ClNO/c1-12-9-7(5-6-11)3-2-4-8(9)10/h2-4H,5-6,11H2,1H3 |
InChI Key |
IADUHBHRNYSCHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1Cl)CCN |
Origin of Product |
United States |
Q & A
Q. What are the recommended synthetic routes for 2-(3-Chloro-2-methoxyphenyl)ethanamine, and how can reaction efficiency be optimized?
Methodological Answer:
- Synthetic Routes :
- Reductive Amination : React 3-chloro-2-methoxybenzaldehyde with nitromethane under acidic conditions to form the nitroalkene, followed by catalytic hydrogenation (e.g., H₂/Pd-C) to yield the target compound.
- Buchwald-Hartwig Coupling : Use palladium catalysts to couple 2-methoxy-3-chlorobenzene with a protected ethanamine precursor, followed by deprotection.
- Optimization :
- Catalyst Selection : Use XPhos or SPhos ligands to enhance coupling efficiency .
- Temperature Control : Maintain 80–100°C for reductive amination to minimize side reactions.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate high-purity product .
- Safety : Use fume hoods, wear PPE (gloves, goggles), and dispose of halogenated waste via certified services .
Q. How should researchers characterize the structural purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Verify methoxy (-OCH₃, δ 3.8–4.0 ppm) and ethylamine (-CH₂NH₂, δ 2.5–3.0 ppm) protons.
- 13C NMR : Confirm aromatic carbons (δ 110–150 ppm) and methoxy carbon (δ 55–60 ppm).
- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z 200.06 (C₉H₁₂ClNO⁺).
- X-ray Crystallography : Use SHELX-97 for structure refinement if single crystals are obtained .
- Purity Assessment : HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) to confirm ≥95% purity.
Advanced Research Questions
Q. What methodologies are employed to investigate the biological target interactions of this compound?
Methodological Answer:
Q. How can computational models predict the physicochemical properties of this compound?
Methodological Answer:
Q. How can researchers address contradictions in reported bioactivity data for halogenated ethanamine derivatives?
Methodological Answer:
Q. What strategies are effective for analyzing the regiochemical influence of chloro and methoxy substituents in this compound?
Methodological Answer:
- Hammett Analysis : Quantify electronic effects using σₚ values (Cl: +0.23, OCH₃: −0.27) to predict reactivity trends (e.g., electrophilic aromatic substitution).
- Comparative Synthesis : Synthesize analogs (e.g., 2-chloro-5-methoxy derivative) and compare biological activity via dose-response curves.
- X-ray Crystallography : Resolve bond lengths and angles to assess steric hindrance from substituents .
Q. How should stability studies be designed for this compound under varying storage conditions?
Methodological Answer:
- Accelerated Degradation Testing :
- Thermal Stability : Store at 40°C, 75% RH for 4 weeks; monitor decomposition via HPLC.
- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify degradation products.
- Analytical Methods :
- LC-MS/MS : Identify degradation products (e.g., dechlorinated or oxidized species).
- Karl Fischer Titration : Measure moisture uptake in hygroscopic samples.
- Storage Recommendations : Use amber vials under nitrogen at −20°C for long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
